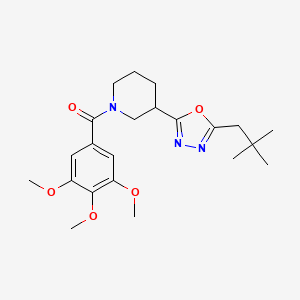

![molecular formula C8H20Cl2N2O B2701258 2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride CAS No. 1803599-42-9](/img/structure/B2701258.png)

2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

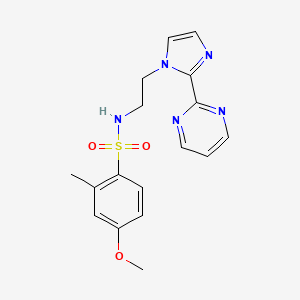

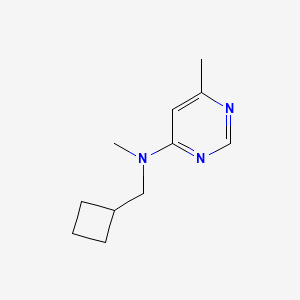

2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride is a chemical compound with the CAS number 1803599-42-9 . It is a derivative of pyrrolidine, which is a five-membered nitrogen heterocycle . This compound is used in research and development .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecular formula is C8H20Cl2N2O . The exact structure would need to be confirmed through techniques such as NMR, HPLC, LC-MS, or UPLC .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. The molecular weight is 231.16 . More specific properties such as boiling point, density, and refractive index would need to be determined experimentally.Aplicaciones Científicas De Investigación

Formation and Rearrangement of Ligands

Research has demonstrated the formation of coordinated 2-aminoethylidene ligands and their rearrangement through deprotonation into phosphinoallyl ligands containing a pyrrolidin-2-yl ring. This process involves the activation of specific alcohols by metallic fragments, leading to cationic complexes that, upon deprotonation and rearrangement, yield neutral complexes with notable ligands. Such transformations are crucial for understanding the chemical behavior of pyrrolidin-2-yl ring-containing compounds in coordination chemistry (Puerta, Valerga, & Palacios, 2008).

Complexation and Docking Studies

Studies on the reaction of 2-[2-(aminoethyl)amino]ethanol with pyridine-2-carbaldehyde have yielded complexes when treated with copper(II) chloride or cadmium(II) chloride. These complexes were analyzed through various spectroscopic methods and crystallography. Docking studies compared the interaction potential of these complexes with biomolecules, suggesting the versatility of such compounds in bioinorganic chemistry and molecular docking applications (Mardani, Hakimi, Moeini, & Mohr, 2019).

Synthetic Routes to Functionalized Pyrrolidines

The ring expansion of 2-(α-hydroxyalkyl)azetidines into 3-(chloro- or methanesulfonyloxy)pyrrolidines has been explored, providing a synthetic route to functionalized pyrrolidines. This method involves the use of either thionyl chloride or methanesulfonyl chloride and showcases the potential of pyrrolidin-3-yl-based compounds in organic synthesis, particularly for the creation of pyrrolidine derivatives with various functional groups (Durrat, Sanchez, Couty, Evano, & Marrot, 2008).

Unusual Formation of Sterically Hindered Primary Amines

Research into the synthesis of 2,3-dihydro-2,2,9-trimethyl-1H-pyrrolo[1,2-a]indol-1-amine and its 1-(1-pyrrolidinyl) analog from the corresponding 1-ol via mesylation and treatment with pyrrolidine highlights a unique method for generating sterically hindered primary amines. This work contributes to the understanding of reaction mechanisms under steric congestion, particularly in the context of pyrrolidinyl-substituted compounds (Jirkovsky, Greenblatt, & Baudy, 1991).

Propiedades

IUPAC Name |

2-[1-(2-aminoethyl)pyrrolidin-3-yl]ethanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c9-3-5-10-4-1-8(7-10)2-6-11;;/h8,11H,1-7,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFSNZVRSJRWFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CCO)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2701177.png)

![1-allyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2701181.png)

![9-(furan-2-ylmethyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2701197.png)